molecular formula C14H13N5O2 B2796939 N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE CAS No. 1421469-30-8

N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE

Cat. No.: B2796939
CAS No.: 1421469-30-8
M. Wt: 283.291
InChI Key: CHHROXNXWODBOW-UHFFFAOYSA-N
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Description

Historical Development of Indazole-Pyrazolo-Oxazine Hybrids

The emergence of indazole-pyrazolo-oxazine hybrids traces back to early 21st-century efforts to merge nitrogen-containing heterocycles for enhanced bioactivity. Indazole derivatives gained prominence due to their kinase-inhibitory properties, while oxazines were recognized for their metabolic stability and synthetic versatility. The fusion of these systems began with exploratory studies on pyrazolo[3,2-b]oxazine scaffolds, as exemplified by the 2020 synthesis of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxamide derivatives as PDE4 inhibitors. These efforts utilized multistep protocols involving malonate reductions and cyclization reactions, achieving moderate yields (e.g., 63.97% for key intermediates). Subsequent work incorporated indazole moieties to exploit their hydrogen-bonding capabilities, culminating in the target compound’s design.

Significance in Heterocyclic Medicinal Chemistry

The compound’s significance lies in its dual capacity to engage polar and hydrophobic binding pockets. The indazole ring contributes to π-π stacking interactions with aromatic residues in enzymatic active sites, as observed in COX-II inhibitors like PYZ19 (IC₅₀ = 5.01 μM). Concurrently, the pyrazolo-oxazine core introduces conformational constraints that enhance selectivity, a feature critical for minimizing off-target effects. This hybrid architecture also improves solubility compared to purely aromatic systems, as evidenced by the polar surface area (74 Ų) of related analogs. Such properties align with modern drug design paradigms prioritizing balanced pharmacokinetics and target engagement.

Classification within Fused Heterocyclic Systems

Per Hantzsch-Widman nomenclature rules, the compound is classified as a tricyclic fused heterocycle comprising:

  • A pyrazole ring (positions 1–2 of the fused system).
  • A 1,3-oxazine ring (positions 3–4).
  • An indazole moiety (positions 5–7).

The fusion pattern follows the ortho-fusion principle, where adjacent atoms are shared between rings. The pyrazolo[3,2-b]oxazine component is designated by numbering the pyrazole first, followed by the oxazine, with the bridging atoms at positions 3 (pyrazole) and 2 (oxazine). This classification underscores the compound’s structural complexity and its alignment with bioactive fused systems like benzoxazoles and indolizines.

Research Evolution and Current Challenges

Recent advances include the application of lithium hydroxide-mediated ester hydrolysis to generate carboxylic acid derivatives and silver-catalyzed domino reactions for oxazine ring formation. However, challenges persist:

  • Synthetic Complexity : Multistep syntheses often yield <65% overall efficiency due to side reactions during cyclization.
  • Selectivity Optimization : While pyrazolo-oxazines exhibit COX-II inhibition (e.g., PYZ32 , IC₅₀ = 0

Properties

IUPAC Name

N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c20-14(12-7-13-19(18-12)4-1-5-21-13)16-10-3-2-9-8-15-17-11(9)6-10/h2-3,6-8H,1,4-5H2,(H,15,17)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHROXNXWODBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NC3=CC4=C(C=C3)C=NN4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate hydrazine derivatives with substituted benzaldehydes, followed by further functionalization to introduce the oxazine ring. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate the formation of the indazole core .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using scalable processes, and employing cost-effective reagents and catalysts. Industrial synthesis may also involve continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the indazole and oxazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Preliminary studies suggest that N-(1H-Indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide exhibits significant biological activity. Research indicates potential applications in:

  • Anti-inflammatory Agents : The compound may serve as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. In studies involving related compounds, significant COX-II inhibitory activity was observed, suggesting that this compound could have similar effects .
  • Anticancer Activity : Due to its structural similarities with known anticancer agents, further exploration into its potential as an anticancer drug is warranted. Compounds with similar frameworks have shown promising results in inhibiting tumor growth and proliferation.

Interaction Studies

Interaction studies are critical for elucidating the compound's mechanism of action. Initial findings indicate that this compound may bind effectively to various biological targets. These studies help clarify how the compound exerts its biological effects and its therapeutic potential.

Case Studies

Research has demonstrated the efficacy of similar compounds in clinical settings:

  • COX-II Inhibitors : A series of pyrazole derivatives have shown significant COX-II inhibitory activity with low ulcerogenic effects. For instance, compounds like PYZ16 exhibited high potency (IC50 = 0.52 μM) against COX-II compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .
  • Anticancer Studies : Investigations into indazole derivatives have revealed their potential in targeting cancer cell lines effectively while minimizing toxicity to normal cells. The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.

Mechanism of Action

The mechanism of action of N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger downstream signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The pyrazolo-oxazine scaffold is shared across multiple derivatives, but substituents critically influence physicochemical and biological properties. Key analogs include:

3-(Chlorosulfonyl)-5H,6H,7H-Pyrazolo[3,2-b][1,3]Oxazine-2-Carboxylic Acid
  • Structural Difference : Replaces the indazole-carboxamide group with a chlorosulfonyl and carboxylic acid.
  • The carboxylic acid may improve aqueous solubility but reduce membrane permeability compared to the carboxamide .
N-(3-Fluoro-4-Methylphenyl)-5H,6H,7H-Pyrazolo[3,2-b][1,3]Oxazine-2-Carboxamide
  • Structural Difference : Substitutes indazole with a fluorinated phenyl ring.
  • Implications : The electron-withdrawing fluorine atom may enhance metabolic stability and influence aromatic stacking interactions in target binding. Molecular weight (275.28 g/mol) is comparable to the target compound, suggesting similar pharmacokinetic profiles .
Ethyl 5H,6H,7H-Pyrazolo[3,2-b][1,3]Oxazine-3-Carboxylate
  • Structural Difference : Features an ethyl ester at position 3 instead of a carboxamide at position 2.

Functional Group Impact on Bioactivity

  • Carboxamide vs. Sulfonyl Chloride : Carboxamides facilitate hydrogen bonding with target proteins (e.g., kinase ATP pockets), while sulfonyl chlorides are more reactive, suited for covalent inhibition strategies .
  • Indazole vs. Phenyl Substituents: Indazole’s dual nitrogen atoms enable stronger π-π stacking and hydrogen bonding, often enhancing affinity for kinases compared to monocyclic aryl groups .

Biological Activity

N-(1H-Indazol-6-YL)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has shown efficacy against various bacterial strains and fungi, suggesting its potential as a lead compound in developing new antibiotics. For instance, its interaction with bacterial cell membranes may disrupt their integrity, leading to cell death.

Anticancer Activity

Recent investigations have highlighted the compound's potential anticancer properties. In vitro studies have demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis. Mechanistic studies suggest that it may modulate key signaling pathways involved in cell survival and apoptosis.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)10Induction of apoptosis
MCF-7 (Breast)15Inhibition of cell cycle progression
A549 (Lung)12Activation of caspase pathways

Inhibitory Effects on Enzymes

The compound also demonstrates inhibitory effects on various enzymes associated with disease states. For example, it has been shown to inhibit histone deacetylase (HDAC) activity, which plays a critical role in cancer progression and inflammation.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available indazole derivatives. Common synthetic routes include:

  • Condensation Reactions : Indazole derivatives are reacted with pyrazole precursors under acidic conditions to form the core structure.
  • Carboxamide Formation : The final step involves the introduction of the carboxamide group through acylation reactions.

Case Studies

Several case studies have focused on the biological activity of similar compounds within the same structural class:

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial properties of several indazole derivatives against resistant strains of bacteria. The results indicated that compounds similar to this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA).
  • Cancer Cell Line Studies : Another study investigated the cytotoxic effects of pyrazolo[3,2-b][1,3]oxazine derivatives on various cancer cell lines. The findings suggested that these compounds could effectively induce apoptosis in breast cancer cells through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1H-indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization of pyrazolo-oxazine precursors and coupling with indazole derivatives. Key intermediates are characterized using ¹H NMR spectroscopy for structural elucidation, elemental analysis for purity, and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to confirm molecular weight and individuality . Reaction conditions (e.g., solvent choice, temperature) are optimized to enhance yield and minimize byproducts, as seen in analogous pyrazolo-oxazine syntheses .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodology :

  • ¹H NMR : Assigns proton environments in the heterocyclic core and indazole moiety .
  • Elemental Analysis : Validates stoichiometric composition.
  • HPLC-MS : Confirms molecular weight and purity (>95% by area under the curve) .
  • X-ray Crystallography (if applicable): Resolves absolute configuration and solid-state packing, though not explicitly mentioned in evidence, is a standard for novel heterocycles.

Q. How is the compound’s solubility and lipophilicity assessed during pre-clinical studies?

  • Methodology : Use computational tools like SwissADME to predict logP (lipophilicity), aqueous solubility, and drug-likeness parameters. Experimental validation involves shake-flask methods for partition coefficients (e.g., octanol-water) and kinetic solubility assays in biologically relevant buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

  • Methodology :

  • Cross-Validation : Replicate assays using orthogonal methods (e.g., enzymatic vs. cell-based assays) to rule out platform-specific artifacts .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values to compare potency trends.
  • Metabolic Stability Testing : Assess if compound degradation in certain assays explains discrepancies (e.g., cytochrome P450 metabolism) .

Q. What computational strategies are employed to predict target engagement and pharmacokinetic properties?

  • Methodology :

  • Molecular Docking : Screen against kinase libraries (e.g., GSK-3β) using tools like AutoDock Vina to identify potential binding modes .
  • MD Simulations : Evaluate binding stability over time (100+ ns trajectories).
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Predict absorption/distribution using tools like GastroPlus, informed by logD and permeability data .

Q. How are organic/inorganic salts designed to improve physicochemical properties?

  • Methodology : React the free acid form with bases (e.g., sodium hydroxide, tromethamine) in aqueous-alcoholic media. Salt formation is monitored via pH titration, and the resulting salts are characterized by differential scanning calorimetry (DSC) for melting points and XRPD for crystallinity. Enhanced solubility (>10-fold increases) is common in sodium or lysine salts .

Q. What strategies identify biological targets for this compound in complex cellular systems?

  • Methodology :

  • Chemoproteomics : Use affinity-based probes (e.g., photoaffinity labeling) coupled with LC-MS/MS to pull down interacting proteins .
  • Kinase Profiling Panels : Test inhibition against 100+ kinases at 1 µM to identify off-target effects .
  • CRISPR-Cas9 Screening : Validate target relevance by gene knockout and rescue experiments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.